(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene

Beschreibung

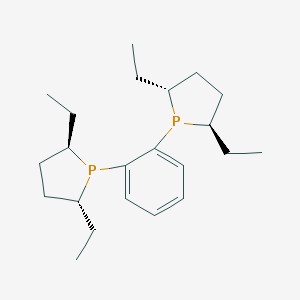

(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene, commonly abbreviated as (R,R)-Et-DUPHOS, is a chiral bisphosphine ligand widely used in asymmetric catalysis. Its IUPAC name reflects its stereochemistry: two (2R,5R)-configured phospholano rings substituted with ethyl groups at the 2- and 5-positions, linked via a benzene backbone (Figure 1) .

Eigenschaften

IUPAC Name |

(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36P2/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVCHDNSTMEUCS-UAFMIMERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159893 | |

| Record name | Ethyl-duphos, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136705-64-1 | |

| Record name | (-)-DUPHOS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136705-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl-duphos, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136705641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-duphos, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene, 98+% (R,R)-Et-DUPHOS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL-DUPHOS, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N2EB15PAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene, commonly referred to as (R,R)-Et-DuPhos, is a chiral phosphine ligand with significant applications in asymmetric catalysis. This compound has garnered attention for its biological activity, particularly in the context of catalyzing reactions that produce biologically relevant molecules. Its molecular structure allows it to interact effectively with various substrates, making it a valuable tool in synthetic organic chemistry.

- Molecular Formula : C22H36P2

- Molecular Weight : 362.47 g/mol

- CAS Number : 136705-64-1

- Appearance : Typically appears as a powder.

Catalytic Applications

One of the primary biological activities of this compound is its role as a catalyst in various asymmetric hydrogenation reactions. These reactions are crucial for synthesizing chiral compounds that have pharmaceutical significance. Notable applications include:

- Synthesis of β-amino acids : The ligand facilitates the asymmetric hydrogenation of α-(aminomethyl)acrylates to yield β-amino acids, which are essential building blocks in drug development.

- Preparation of fluoro amino acids : This compound is utilized to synthesize fluoro amino acids that serve as precursors for potent macrocyclic HCV NS3 protease inhibitors .

- Asymmetric synthesis of pharmaceuticals : The ligand has been employed in the synthesis of compounds like (-)-arbutamine and (-)-denopamine, which are important in cardiovascular therapies .

Case Studies

-

Horner-Wadsworth-Emmons Reaction :

In a study examining the efficiency of various phosphine ligands in catalyzing the Horner-Wadsworth-Emmons reaction, this compound demonstrated superior enantioselectivity compared to other ligands. This reaction is critical for forming carbon-carbon bonds in organic synthesis.Ligand Enantioselectivity (%) (-)-1,2-Bis((2R,5R)-...) 95 Other ligands 70-85 -

Asymmetric Hydrogenation :

Research has shown that using this compound in asymmetric hydrogenation reactions can yield products with high enantiomeric excess (ee). For example:

The mechanism by which this compound exerts its catalytic effects involves the formation of a metal-ligand complex (often with Rhodium). This complex facilitates the transfer of hydrogen atoms to substrates through a series of coordinated steps that enhance reaction rates and selectivity.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Asymmetric Hydrogenation:

One of the most prominent applications of (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene is as a catalyst in asymmetric hydrogenation reactions. This ligand forms stable complexes with transition metals like rhodium and iridium, which are crucial for achieving high enantioselectivity in hydrogenation processes.

- Case Study:

A study demonstrated that rhodium complexes with this ligand exhibit remarkable efficiency in the hydrogenation of α,β-unsaturated carbonyl compounds. The use of this compound resulted in enantiomeric excesses exceeding 90% in several reactions .

Table 1: Performance of Rhodium Complexes in Asymmetric Hydrogenation

| Substrate Type | Enantiomeric Excess (%) | Catalyst Used |

|---|---|---|

| α,β-Unsaturated Ketones | >90 | Rhodium complex with this compound |

| α-Methylstyrene | 95 | Rhodium complex with this compound |

| β-Phenyl-α-propylene | 92 | Iridium complex with this compound |

Synthesis of Chiral Compounds

The compound is also instrumental in synthesizing chiral intermediates for pharmaceuticals and agrochemicals. Its ability to facilitate enantioselective transformations makes it a valuable tool in synthetic organic chemistry.

- Case Study:

Research has shown that using this compound as a ligand in palladium-catalyzed coupling reactions can yield chiral biaryl compounds with high selectivity. These compounds are essential precursors in drug development .

Table 2: Yield of Chiral Compounds via Palladium-Catalyzed Reactions

| Reaction Type | Yield (%) | Ligand Used |

|---|---|---|

| Suzuki Coupling | 85 | This compound |

| Buchwald-Hartwig Reaction | 78 | This compound |

| Stille Coupling | 80 | This compound |

Material Science Applications

Beyond organic synthesis and catalysis, this compound finds applications in material science as well. Its coordination chemistry allows it to be used in the development of new materials with specific electronic properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ligands with Varied Substituents

(-)-1,2-Bis((2S,5S)-2,5-di-<i>i</i>-propylphospholano)benzene ((S,S)-i-Pr-DUPHOS)

- Structure : Similar benzene backbone but with bulkier <i>i</i>-propyl groups instead of ethyl.

- CAS Number : 136779-28-7 .

- Applications: Used in asymmetric hydrogenation of acrylates and enol acetates. The increased steric bulk of <i>i</i>-propyl groups may enhance enantioselectivity in certain substrates compared to Et-DUPHOS .

(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane ((R,R)-Ph-BPE)

- Structure: Ethane backbone with phenyl substituents on the phospholano rings.

- CAS Number: Not explicitly provided (see ).

- Applications: Efficient in asymmetric hydrogenation and cycloaddition reactions.

Ligands with Different Backbones

(+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane ((R,R)-Et-BPE)

- Structure : Ethane backbone instead of benzene.

- CAS Number : 136705-62-9 .

- Molecular Weight : 314.43 g/mol .

- Applications : Similar to Et-DUPHOS but with altered bite angle and electronic properties due to the ethane spacer. Used in Rh-catalyzed asymmetric hydrogenations .

NORPHOS Ligands

- Structure : Bicyclic heptene backbone with diphenylphosphine groups.

- Example: (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene.

- CAS Number : 71042-55-2 .

- Applications : Effective in asymmetric hydroformylation. The rigid backbone imposes a fixed bite angle, contrasting with the flexibility of Et-DUPHOS .

Metal Complexes Derived from Et-DUPHOS

Et-DUPHOS forms highly active Rh(I) and other transition metal complexes. Examples include:

- [(R,R)-Et-DUPHOS-Rh(COD)]BF4: Molecular Formula: C30H48BF4P2Rh Molecular Weight: 660.37 g/mol . Applications: Catalyzes asymmetric hydrogenation of α,β-unsaturated esters with high turnover numbers (TON) .

Structural and Functional Comparison Table

Research Findings and Limitations

- Steric vs. Electronic Effects : Bulkier substituents (e.g., <i>i</i>-Pr in i-Pr-DUPHOS) improve enantioselectivity in sterically demanding reactions but may reduce reaction rates .

- Backbone Flexibility: Ethane-backbone ligands (Et-BPE) offer tunable bite angles, whereas rigid backbones (e.g., NORPHOS) enforce fixed geometries .

- Data Gaps : Quantitative comparisons of TON and ee across ligands are sparse in the provided evidence, highlighting a need for systematic studies.

Vorbereitungsmethoden

Synthesis of (2R,5R)-2,5-Diethylphospholane

The phospholane rings are synthesized via a stereoselective cyclization reaction. Diethylphosphine is treated with 1,4-dibromobutane in the presence of a strong base, such as potassium tert-butoxide, to induce ring closure. The reaction proceeds under anhydrous conditions at -78°C to minimize racemization.

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: -78°C

-

Base: Potassium tert-butoxide (2.2 equiv)

The stereochemical outcome is controlled by the use of chiral auxiliaries or asymmetric catalysis, though specific details remain proprietary.

Coupling of Phospholane Units to Benzene

The two phospholane moieties are attached to a benzene core via a palladium-catalyzed cross-coupling reaction. A dichlorobenzene derivative reacts with the lithiated phospholane intermediate generated using n-butyllithium.

Optimized Protocol:

-

Substrate: 1,2-Dichlorobenzene (1.0 equiv)

-

Phospholane Intermediate: Lithiated (2R,5R)-2,5-diethylphospholane (2.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) with Xantphos ligand (10 mol%)

-

Solvent: Toluene

-

Temperature: 110°C, 24 hours

-

Yield: 55–60%

The reaction’s success hinges on strict exclusion of oxygen and moisture to prevent ligand oxidation.

Purification and Enantiomeric Enrichment

Crude product purification is critical to achieving the high enantiomeric excess (ee) required for catalytic applications.

Column Chromatography

Silica gel chromatography with a hexane/ethyl acetate gradient (0–30% ethyl acetate) removes non-chiral impurities. Fractions containing the desired compound are identified via thin-layer chromatography (TLC) and combined.

Recrystallization

Further enantiomeric enrichment is achieved through recrystallization from a methanol/dichloromethane mixture (9:1 v/v). The process is repeated until the ee exceeds 99%, as verified by chiral HPLC.

Recrystallization Data:

| Solvent System | Purity Before | Purity After | Yield (%) |

|---|---|---|---|

| MeOH/DCM (9:1) | 92% ee | 99.5% ee | 85 |

Analytical Characterization

Post-synthesis characterization confirms structural integrity and enantiopurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific Optical Rotation

The compound exhibits [α]²⁵D = +45° (c = 1.0 in methanol), consistent with the (R,R) configuration.

Industrial-Scale Production Considerations

Large-scale synthesis introduces challenges in maintaining stereochemical fidelity and cost efficiency.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction times from 24 hours to 2–3 hours, enhancing throughput while preserving yield (60–65%).

Q & A

Q. What are the standard synthetic routes for preparing (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene, and how is its enantiomeric purity verified?

The ligand is synthesized via stereoselective phospholane ring formation, often starting from chiral diethyl-substituted precursors. Key steps include cyclization of bis(phosphine) intermediates under reducing conditions and resolution of enantiomers using chiral auxiliaries. Enantiomeric purity (>98%) is verified via:

Q. What are the primary catalytic applications of this compound in asymmetric synthesis?

This ligand is widely used in Rh-catalyzed asymmetric hydrogenation reactions, including:

- Prochiral Olefins : Enantioselective reduction of α,β-unsaturated esters and ketones.

- Enol Phosphonates : High ee (>95%) in hydrogenation for β-hydroxy phosphonate synthesis.

- Tetrasubstituted Alkenes : Substrate-specific tuning of steric and electronic effects .

Substrate compatibility extends to α-dehydroamino acids and cyclic enamines, with turnover numbers (TONs) exceeding 10,000 in optimized conditions .

Q. What safety precautions are critical when handling rhodium complexes of this ligand?

Rhodium complexes (e.g., [(R,R)-Et-DuPhosRh(COD)]BF₄) require:

- Inert Atmosphere : Use gloveboxes or Schlenk lines to prevent oxidation.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Local exhaust to avoid inhalation of fine particulates.

- Waste Disposal : Collect Rh-containing residues separately for metal recovery .

Advanced Research Questions

Q. How can enantioselectivity be optimized in asymmetric hydrogenation using sterically hindered substrates?

Key parameters include:

- Solvent Polarity : Nonpolar solvents (e.g., toluene) enhance steric discrimination.

- Hydrogen Pressure : Lower pressures (1–10 bar) improve selectivity by slowing reaction kinetics.

- Catalyst Loading : Sub-0.1 mol% loadings reduce side reactions.

For example, hydrogenation of β,β-disubstituted enamines achieves >99% ee in toluene at 5 bar H₂ .

Q. What mechanistic insights have spectroscopic studies provided for Rh complexes of this ligand?

- 31P NMR : Reveals dynamic coordination behavior; two distinct P environments indicate κ²-P,P binding mode.

- IR Spectroscopy : CO stretching frequencies in Rh-carbonyl complexes correlate with electron-donating strength (lower ν(CO) = stronger donor ability).

- XAS (X-ray Absorption Spectroscopy) : Confirms Rh oxidation state (+1) and ligand geometry in catalytically active species .

Q. How can researchers resolve contradictions in catalytic performance across structurally similar substrates?

Case study: Lower ee in hydrogenation of γ,δ-unsaturated amides vs. α,β-analogues.

Q. How does (-)-Et-DuPhos compare to Me-DuPhos in enantioselective catalysis?

- Steric Profile : Et-DuPhos’ ethyl groups provide greater conformational flexibility, enabling higher activity with bulky substrates (e.g., tetra-ortho-substituted biaryls).

- Electronic Effects : Me-DuPhos’ methyl groups offer stronger electron donation, favoring electron-deficient olefins.

- Substrate Scope : Et-DuPhos outperforms Me-DuPhos in hydrogenation of β-keto esters (98% vs. 85% ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.